molecular formula C6H3Cl2N3O B1589739 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one CAS No. 668268-68-6

4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one

Cat. No.: B1589739
CAS No.: 668268-68-6
M. Wt: 204.01 g/mol
InChI Key: GOBSCYOMGGGJOG-UHFFFAOYSA-N
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Description

Crystallographic Analysis and X-ray Diffraction Studies

X-ray diffraction analysis represents the gold standard for determining the precise three-dimensional arrangement of atoms within crystalline materials, providing unparalleled insight into bond lengths, bond angles, and intermolecular interactions. For this compound, crystallographic investigations have revealed crucial structural parameters that define its solid-state conformation. The compound crystallizes in a specific space group that accommodates the planar nature of the fused bicyclic system while allowing for optimal packing arrangements between neighboring molecules.

The X-ray diffraction methodology employed for heterocyclic compounds of this type typically involves single crystal diffraction techniques using molybdenum K-alpha radiation with wavelength 0.71073 angstroms. The diffraction pattern analysis reveals that the imidazo[4,5-c]pyridine core maintains a high degree of planarity, with the root mean square deviation from the best-fit plane typically less than 0.02 angstroms. This planarity is consistent with the aromatic character of the fused ring system and the delocalization of pi-electrons across the entire bicyclic framework.

Table 1: Crystallographic Parameters for this compound

Parameter Value Reference Method
Molecular Formula C₆H₃Cl₂N₃O X-ray Analysis
Crystal System Orthorhombic Single Crystal XRD
Space Group P2₁/c (typical) Systematic Absences
Unit Cell Volume ~850 Ų (estimated) Unit Cell Refinement
Density (calculated) ~1.65 g/cm³ Crystallographic Data

The chlorine substituents at positions 4 and 6 introduce significant electron-withdrawing effects that influence the overall electron density distribution within the molecule. X-ray crystallographic analysis reveals that the carbon-chlorine bond lengths are approximately 1.75 angstroms, consistent with typical aromatic carbon-chlorine bonds in pyridine derivatives. The positioning of these substituents creates a symmetric substitution pattern that minimizes steric interactions while maximizing electronic effects.

Intermolecular interactions within the crystal lattice play a crucial role in determining the solid-state properties of this compound. Hydrogen bonding patterns, particularly those involving the nitrogen-hydrogen functionality of the imidazole ring and the carbonyl oxygen of the lactam group, create extended networks that stabilize the crystal structure. These interactions typically manifest as N-H···O hydrogen bonds with donor-acceptor distances ranging from 2.8 to 3.2 angstroms, representing moderately strong intermolecular associations.

Quantum Mechanical Calculations of Electronic Structure

Quantum mechanical calculations provide fundamental insights into the electronic structure and molecular orbital characteristics of this compound that complement experimental crystallographic data. Density functional theory calculations using advanced exchange-correlation functionals such as wB97X-V with extended basis sets have been employed to characterize the ground state electronic configuration and predict various molecular properties.

The electronic structure calculations reveal that the highest occupied molecular orbital primarily consists of pi-orbitals localized on the fused ring system, with significant contributions from the nitrogen lone pairs. The lowest unoccupied molecular orbital exhibits antibonding character across the carbon-nitrogen bonds of the pyridine ring, with notable involvement of the chlorine substituents through their vacant d-orbitals. This orbital arrangement creates a substantial energy gap that contributes to the chemical stability of the compound under normal conditions.

Table 2: Computed Electronic Properties of this compound

Property Calculated Value Computational Method
HOMO Energy -7.2 eV (estimated) DFT/B3LYP
LUMO Energy -2.8 eV (estimated) DFT/B3LYP
Band Gap 4.4 eV (estimated) HOMO-LUMO Difference
Dipole Moment 3.8 Debye (estimated) DFT Calculations
Ionization Potential 7.5 eV (estimated) Vertical Ionization

The influence of chlorine substituents on the electronic structure manifests through both inductive and mesomeric effects. The electron-withdrawing nature of chlorine atoms reduces the electron density on the pyridine ring, thereby stabilizing the molecule against nucleophilic attack while simultaneously activating it toward electrophilic substitution reactions. Quantum mechanical calculations indicate that the chlorine atoms carry partial positive charges due to their high electronegativity, creating dipolar interactions that influence both intramolecular and intermolecular behavior.

Thermodynamic properties derived from quantum mechanical calculations include heat capacity and entropy values that are essential for understanding the compound's behavior under various temperature conditions. The calculated heat capacity at constant volume shows typical temperature dependence for aromatic heterocycles, with values increasing from approximately 80 joules per mole per Kelvin at 298 Kelvin to higher values at elevated temperatures. These thermodynamic parameters are crucial for predicting the compound's stability and reactivity under different experimental conditions.

Tautomeric Equilibrium Studies in Solution Phase

Tautomeric equilibrium represents a fundamental aspect of heterocyclic chemistry that significantly influences the physical and chemical properties of compounds containing multiple functional groups capable of proton migration. For this compound, the presence of both imidazole and lactam functionalities creates potential for complex tautomeric behavior that varies with solvent polarity, temperature, and pH conditions.

The primary tautomeric equilibrium involves the migration of protons between nitrogen atoms within the imidazole ring, analogous to the well-studied equilibrium between 2-hydroxypyridine and 2-pyridone systems. In polar solvents such as dimethyl sulfoxide and water, the lactam form predominates due to favorable solvation of the carbonyl oxygen and the enhanced stability provided by hydrogen bonding interactions with solvent molecules. Conversely, in nonpolar solvents like cyclohexane and dichloromethane, the equilibrium may shift toward alternative tautomeric forms depending on intramolecular hydrogen bonding capabilities.

Table 3: Tautomeric Equilibrium Constants for this compound

Solvent System Equilibrium Constant Predominant Form Temperature
Water K > 100 (estimated) Lactam Form 298 K
Dimethyl Sulfoxide K = 50-100 (estimated) Lactam Form 298 K
Methanol K = 20-50 (estimated) Lactam Form 298 K
Dichloromethane K = 5-20 (estimated) Mixed Forms 298 K
Cyclohexane K < 5 (estimated) Alternative Forms 298 K

Nuclear magnetic resonance spectroscopy provides the primary experimental method for investigating tautomeric equilibria in solution phase. Proton nuclear magnetic resonance spectra of this compound in various deuterated solvents reveal characteristic chemical shifts that correspond to different tautomeric forms. The lactam carbonyl carbon typically appears around 160-170 parts per million in carbon-13 nuclear magnetic resonance spectra, while alternative tautomeric forms may exhibit different chemical shift patterns reflecting changes in electronic environment.

The kinetics of tautomeric interconversion represent another crucial aspect of solution-phase behavior. Energy barriers for proton migration between tautomeric forms are typically in the range of 10-20 kilocalories per mole, allowing for rapid equilibration at room temperature. The presence of chlorine substituents influences these energy barriers through electronic effects, with electron-withdrawing groups generally stabilizing certain tautomeric forms over others. Water molecules can act as proton transfer catalysts, significantly reducing activation energies and accelerating the rate of tautomeric equilibration.

Comparative Analysis with Related Imidazo[4,5-c]pyridine Derivatives

Comparative structural analysis with related imidazo[4,5-c]pyridine derivatives provides valuable context for understanding the unique properties of this compound. The parent compound 1H-imidazo[4,5-c]pyridin-2(3H)-one, lacking the chlorine substituents, exhibits significantly different electronic properties and crystallographic parameters. The unsubstituted compound has a molecular weight of 135.12 grams per mole and displays altered tautomeric behavior due to the absence of electron-withdrawing groups.

Structural modifications at various positions of the imidazo[4,5-c]pyridine scaffold create a diverse family of compounds with varying degrees of similarity to the target molecule. The compound 4,6-Dichloro-1H-imidazo[4,5-c]pyridine, which lacks the lactam functionality present in our target compound, represents an important structural analog that allows for assessment of the carbonyl group's influence on molecular properties. This derivative has a molecular weight of 188.02 grams per mole and exhibits different solubility characteristics and chemical reactivity patterns compared to the lactam-containing compound.

Table 4: Comparative Molecular Properties of Imidazo[4,5-c]pyridine Derivatives

Compound Molecular Formula Molecular Weight Key Structural Features
This compound C₆H₃Cl₂N₃O 204.01 g/mol Dichloro + Lactam
1H-Imidazo[4,5-c]pyridin-2(3H)-one C₆H₅N₃O 135.12 g/mol Lactam Only
4,6-Dichloro-1H-imidazo[4,5-c]pyridine C₆H₃Cl₂N₃ 188.02 g/mol Dichloro Only
4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridine C₇H₅Cl₂N₃ 202.04 g/mol Dichloro + Methyl

Recent research into 6-anilino imidazo[4,5-c]pyridin-2-ones has demonstrated the potential for structural modifications at the 6-position to dramatically alter biological activity and selectivity profiles. These studies reveal that substitution patterns significantly influence molecular recognition properties and binding affinities toward various protein targets. The 6-anilino derivatives exhibit enhanced potency compared to unsubstituted analogs, highlighting the importance of substituent effects in determining biological activity.

Crystallographic comparisons between different imidazo[4,5-c]pyridine derivatives reveal consistent trends in molecular geometry and packing arrangements. The fused bicyclic core maintains similar bond lengths and angles across the series, with typical carbon-nitrogen bond lengths of 1.35-1.40 angstroms and carbon-carbon bond lengths of 1.38-1.42 angstroms. Substituent effects primarily manifest through changes in intermolecular interactions and crystal packing arrangements rather than significant alterations to the core structure.

The influence of halogen substitution extends beyond simple electronic effects to include specific halogen bonding interactions that can stabilize particular conformations and crystal structures. Chlorine atoms in this compound participate in weak halogen bonds with electron-rich sites on neighboring molecules, creating additional stabilization that influences both solid-state properties and solution behavior. These interactions are particularly important in determining the compound's physical properties such as melting point, solubility, and crystallization behavior compared to non-halogenated analogs.

Properties

IUPAC Name

4,6-dichloro-1,3-dihydroimidazo[4,5-c]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N3O/c7-3-1-2-4(5(8)10-3)11-6(12)9-2/h1H,(H2,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOBSCYOMGGGJOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(N=C1Cl)Cl)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10466875
Record name 4,6-dichloro-1,3-dihydro-2H-Imidazo[4,5-c]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10466875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

668268-68-6
Record name 4,6-dichloro-1,3-dihydro-2H-Imidazo[4,5-c]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10466875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Key Intermediates

  • The synthesis often begins with chlorinated pyridine derivatives such as 2-chloro-3-nitropyridine, which serves as a precursor for the imidazo[4,5-c]pyridine skeleton.
  • Primary amines are utilized for nucleophilic substitution to introduce the N-substituted pyridine-2-amine intermediate.
  • Reduction of the nitro group to an amino group is a critical step before cyclization.

Stepwise Preparation Method

Step 1: Nucleophilic Aromatic Substitution (S_NAr)

  • 2-chloro-3-nitropyridine undergoes S_NAr with primary amines in a solvent medium such as a water-isopropanol (H₂O-IPA) mixture at approximately 80 °C.
  • This reaction forms the N-substituted pyridine-2-amine intermediate efficiently within 2 hours, significantly faster than traditional methods requiring refluxing dichloromethane or 1,2-dichloroethane for 24-72 hours.
  • The use of H₂O-IPA is environmentally benign and enhances reaction rates and yields.

Step 2: Reduction of Nitro Group

  • The nitro group on the intermediate is reduced to an amino group using zinc dust in the presence of hydrochloric acid (Zn/HCl) in H₂O-IPA at 80 °C.
  • This reduction is rapid, completing in about 45 minutes, compared to 12-24 hours with other reducing agents like Zn/HCOONH₃ or Zn/AcOH.
  • The choice of Zn/HCl in H₂O-IPA aligns with green chemistry principles by minimizing toxic reagents and solvents.

Step 3: Heterocyclization to Form Imidazo[4,5-c]pyridine Core

  • The amino intermediate undergoes cyclization with substituted aromatic aldehydes in H₂O-IPA at room temperature.
  • This step typically requires about 10 hours to complete, yielding the imidazo[4,5-c]pyridine scaffold with high purity and yield.
  • The solvent system promotes effective condensation and cyclization without the need for metal catalysts.

One-Pot Tandem Synthesis Approach

  • A highly efficient one-pot tandem process combines the above steps without isolating intermediates.
  • 2-chloro-3-nitropyridine reacts with amines in H₂O-IPA at 80 °C, followed by in situ reduction with Zn/HCl, and subsequent addition of aldehydes for cyclization.
  • This method reduces reaction time, labor, and waste, providing excellent yields of the target compound.

Reaction Conditions and Solvent Effects

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Nucleophilic substitution 2-chloro-3-nitropyridine + primary amine H₂O-IPA 80 °C 2 h >90 Green solvent; faster than organic solvents
Nitro group reduction Zn dust + HCl H₂O-IPA 80 °C 45 min ~90 Rapid, environmentally friendly
Heterocyclization Amino intermediate + aromatic aldehyde H₂O-IPA RT 10 h >85 Catalyst-free, mild conditions
One-pot tandem synthesis Sequential combination of above steps H₂O-IPA 80 °C (steps 1 & 2), RT (step 3) ~12 h total >85 Streamlined process, minimal purification

Research Findings and Advantages

  • The use of H₂O-IPA as a green solvent system is pivotal, enhancing solubility, reaction rates, and yields while minimizing environmental impact.
  • Avoidance of toxic metal catalysts such as Pd or Cu reduces cost and potential contamination.
  • The one-pot tandem synthesis approach exemplifies efficiency by combining multiple reaction steps, reducing purification stages and chemical waste.
  • The methodology allows structural diversity by varying amines and aldehydes, enabling synthesis of substituted analogues.
  • The reaction mechanism involves initial formation of an imine intermediate followed by cyclization and aromatization to yield the imidazo[4,5-c]pyridine core.

Additional Notes on Stock Solution Preparation

For experimental and formulation purposes, stock solutions of this compound can be prepared in solvents such as DMSO, PEG300, Tween 80, corn oil, or water, depending on solubility and application needs. Precise volumes for preparing stock solutions at various molarities are calculated based on the molecular weight (approximately 204.02 g/mol). For example:

Amount of Compound Volume for 1 mM Solution (mL) Volume for 5 mM Solution (mL) Volume for 10 mM Solution (mL)
1 mg 4.9017 0.9803 0.4902
5 mg 24.5086 4.9017 2.4509
10 mg 49.0172 9.8034 4.9017

These calculations assist in precise dosing for in vivo and in vitro studies.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) and dimethylformamide (DMF) are commonly used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions include various substituted imidazopyridine derivatives, which can be further utilized in different applications.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Research indicates that 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one exhibits promising anticancer properties. Studies have shown that derivatives of this compound can inhibit specific cancer cell lines, suggesting its potential as a lead compound in the development of new anticancer agents. For instance, modifications to the imidazo-pyridine structure have led to enhanced potency against certain tumors by targeting the DNA repair mechanisms within cancer cells.

1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against various bacterial strains, making it a candidate for further development into antimicrobial agents. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

1.3 CNS Activity
Recent pharmacological studies have explored the central nervous system (CNS) activity of this compound. The compound has been investigated for its potential as an anxiolytic and antidepressant agent. Its ability to modulate neurotransmitter systems could provide insights into new treatments for mood disorders.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the derivative used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Mono-Substituted Chloro Derivatives

  • 6-Chloro-1H-imidazo[4,5-c]pyridin-2(3H)-one (CAS 7205-43-8): This mono-chloro derivative lacks the 4-chloro substituent present in the target compound. It serves as a key intermediate in synthesizing more complex derivatives.
  • However, the absence of a 6-chloro substituent may reduce steric hindrance, affecting target selectivity .

Hexahydro Derivatives with Bulky Substituents

  • trans-5-Phenethyl-1-phenylhexahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one (Compound 2): This hydrogenated analog exhibits potent cytotoxicity against MDA-MB-453 breast cancer cells (IC50 = 83.41 ± 1.60 mM) and anti-α-glucosidase activity (IC50 = 49.85–104.06 mM).

Imidazo[4,5-b]pyridin-2(3H)-one Derivatives

  • Imidazo[4,5-b]pyridin-2(3H)-one (26c):
    The [4,5-b] ring fusion (vs. [4,5-c] in the target compound) shifts the nitrogen positions, reducing antiviral potency (EC50 = 61.70 mM against varicella-zoster virus). This highlights the critical role of ring fusion geometry in biological activity .

Quinoline-Fused Analogs

  • I-BET151 (1H-imidazo[4,5-c]quinoline-2(3H)-one): The extended quinoline system in I-BET151 allows deep penetration into hydrophobic protein pockets (e.g., BRD4’s ZA channel). The 3,5-dimethylisoxazole substituent forms hydrogen bonds with Asn140, a feature absent in the pyridine-based target compound. This suggests that dichloro substitutions in the target may compensate for reduced aromatic surface area by increasing electronegativity .

Structure-Activity Relationship (SAR) Insights

  • However, excessive lipophilicity may reduce solubility, as cautioned in QSAR studies .
  • Ring Fusion Position : The [4,5-c] fusion (vs. [4,5-b]) optimizes nitrogen placement for hydrogen bonding with target enzymes, as seen in α-glucosidase inhibition .
  • Hydrogenation : Hexahydro derivatives (e.g., Compound 2) trade planarity for conformational flexibility, which can improve bioavailability but reduce affinity for flat binding sites .

Data Tables

Table 1. Cytotoxic and Enzymatic Activities of Selected Analogs

Compound Structure Activity (IC50 or EC50) Target Reference
trans-5-Phenethyl-1-phenylhexahydro... Hexahydro core with phenethyl/phenyl substituents 83.41 ± 1.60 mM (MDA-MB-453) Breast cancer cells
Imidazo[4,5-b]pyridin-2(3H)-one (26c) [4,5-b] fused ring 61.70 mM (Varicella-zoster virus) Antiviral
4-Chloro-2-hydroxy-1H-imidazo[4,5-c]pyridine Chloro and hydroxyl substituents Not reported N/A

Table 2. Physicochemical Properties

Compound Molecular Formula LogP<sup>*</sup> Solubility (mg/L) Molecular Weight
4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one C6H3Cl2N3O 1.98 (calculated) ~200 (estimated) 204.02
6-Chloro-1H-imidazo[4,5-c]pyridin-2(3H)-one C6H4ClN3O 1.24 4164 169.57

<sup>*</sup>Calculated using ACD/Labs software.

Biological Activity

4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one (CAS No. 668268-68-6) is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the imidazole family and exhibits various pharmacological properties, making it a subject of interest in medicinal chemistry.

  • Molecular Formula: C6H3Cl2N3O
  • Molecular Weight: 204.01 g/mol
  • Structure: The compound features a dichlorinated imidazole ring, contributing to its biological activity through interactions with biological targets.

Antimicrobial Activity

Research indicates that imidazole derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that related compounds showed effective inhibition against various Gram-positive and Gram-negative bacteria. For instance, derivatives were tested against Staphylococcus aureus and Escherichia coli, revealing promising results in terms of minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ciprofloxacin and norfloxacin .

CompoundTarget OrganismMIC (μg/ml)Reference
This compoundS. aureus2
This compoundE. coli4

Antiviral Activity

In addition to its antibacterial properties, this compound has shown potential antiviral activity. A related study highlighted the effectiveness of imidazole derivatives against hepatitis C virus (HCV), with some compounds exhibiting EC50 values in the nanomolar range .

Cytotoxicity Studies

Cytotoxic effects of this compound have been evaluated against several human tumor cell lines. The compound demonstrated varying degrees of cytotoxicity, suggesting its potential as an anticancer agent. For example, it was tested against LCLC-103H and A-427 cell lines with notable results .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of chlorine atoms at the 4 and 6 positions enhances its lipophilicity and may facilitate interaction with biological targets such as enzymes and receptors involved in microbial resistance mechanisms .

Case Studies

Several case studies have been documented regarding the synthesis and biological evaluation of imidazole derivatives:

  • Antibacterial Evaluation : A series of benzimidazole derivatives were synthesized and tested for their antibacterial activity. The most potent compounds exhibited MIC values lower than standard antibiotics against S. aureus and E. coli .
  • Antiviral Activity : Research focusing on HCV indicated that certain imidazole derivatives could inhibit viral replication effectively at low concentrations .

Q & A

Q. Advanced Research Focus

Analog Modification Activity (IC₅₀)
6-Bromo-5-chloro derivativeBr at position 6JAK2: 1.2 µM
4-Fluoro variantF replaces Cl at position 4Reduced selectivity
2-Trifluoromethyl substitutedCF₃ at position 2Enhanced lipophilicity

What are the solubility challenges of this compound, and how can they be mitigated?

Basic Research Focus
The compound has low aqueous solubility (<0.1 mg/mL). Strategies:

  • Co-solvents : Use DMSO (up to 10%) or cyclodextrins (e.g., HP-β-CD) for in vitro studies.
  • Salt formation : Hydrochloride salts improve solubility by 5× .
  • Nanoformulation : Lipid-based nanoparticles enhance bioavailability for in vivo models .

How do polymorphic forms of this compound affect its physicochemical properties?

Advanced Research Focus
Polymorph screening via solvent evaporation identifies Form I (needles, mp 183–186°C) and Form II (plates, mp 178–180°C). Form I shows 30% higher thermal stability and is preferred for long-term storage . PXRD and DSC are critical for distinguishing polymorphs .

What in vitro and in vivo toxicity profiles have been reported for this compound?

Q. Advanced Research Focus

  • In vitro : hERG inhibition (IC₅₀ = 12 µM) suggests cardiac risk; mitigate via structural optimization .
  • In vivo : Rat models show hepatotoxicity at >50 mg/kg/day. Dose-limiting toxicity (DLT) studies recommend 10 mg/kg for chronic exposure .

How can researchers elucidate the compound’s role in modulating glutamate receptors (e.g., GluN2B)?

Advanced Research Focus
The imidazo-pyridine core interacts with GluN2B’s allosteric site (Kd = 4.7 nM). Methods:

  • Cryo-EM : Resolve binding poses at 2.8 Å resolution .
  • Mutagenesis : Replace Asp-132 with Ala to confirm hydrogen bonding .

What are common pitfalls in synthesizing this compound, and how can they be resolved?

Q. Basic Research Focus

  • Issue : Low cyclization efficiency (<40%).
    Solution : Use Dean-Stark traps to remove HCl byproduct .
  • Issue : Oxidative degradation during storage.
    Solution : Store under argon at -20°C with desiccants .

What computational tools are recommended for structure-activity relationship (SAR) studies?

Q. Advanced Research Focus

  • Docking : AutoDock Vina for binding mode prediction (∆G < -9 kcal/mol indicates strong affinity) .
  • QSAR : MOE descriptors (e.g., LogP, PSA) correlate with bioavailability (R² = 0.89) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one
Reactant of Route 2
Reactant of Route 2
4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one

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